S-trityl ethanethioate

Overview

Description

Synthesis Analysis

The synthesis of S-trityl compounds, including S-trityl ethanethioate, often involves the use of trityl radicals . Trityl radicals have been used in various synthetic approaches, including the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis . The synthesis of S-trityl ethanethioate specifically has not been detailed in the available literature.

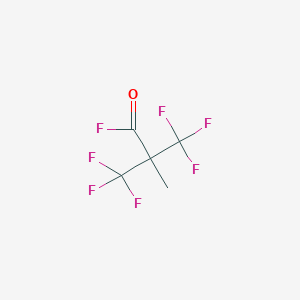

Molecular Structure Analysis

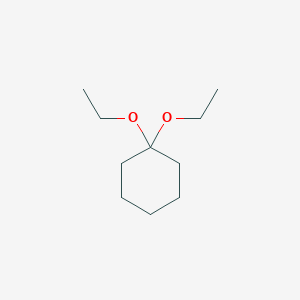

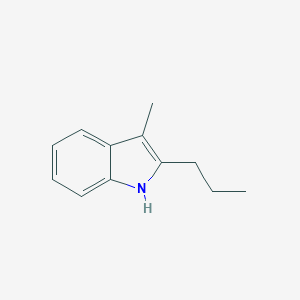

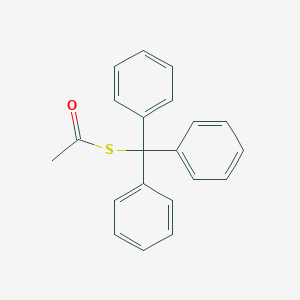

The molecular structure of S-trityl ethanethioate consists of 21 carbon atoms, 18 hydrogen atoms, and one sulfur atom . The InChI string for S-trityl ethanethioate is InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of S-trityl ethanethioate include a molecular weight of 318.4 g/mol, a XLogP3-AA of 5.3, and a topological polar surface area of 42.4 Ų .

Scientific Research Applications

Synthesis of Trityl Radicals

Trityl radicals are paramount in the field of synthetic chemistry due to their stability and reactivity. “S-trityl ethanethioate” serves as a precursor in the synthesis of these radicals. The tris(tetrathiaaryl)methyl radicals, derived from such compounds, are utilized in advanced synthetic pathways and have been instrumental in the development of new materials and pharmaceuticals .

Electron Paramagnetic Resonance (EPR) Spectroscopy

In the realm of EPR spectroscopy, “S-trityl ethanethioate” derivatives are used as spin labels and probes. Their unique electronic properties allow for the detailed analysis of molecular structures and dynamics, particularly in biological systems. This application is critical for understanding complex biological processes at the molecular level .

Biomedical Diagnostics

The stability and solubility of trityl radicals make them suitable for use in Overhauser enhanced magnetic resonance imaging (MRI). This application provides a non-invasive method for imaging biological tissues, offering insights into physiological and pathological conditions .

Oxygen-Guided Radiation Therapy

Trityl radicals derived from “S-trityl ethanethioate” are employed in quantifying oxygen levels in tissues during radiation therapy. This is crucial for optimizing treatment plans and improving the therapeutic outcomes in cancer treatment .

Redox Status Evaluation

In the field of redox biology, trityl radicals are used to simultaneously evaluate the redox status and oxygenation of cells. This dual-functionality is significant for research in oxidative stress and its implications in various diseases .

Material Science

The compound’s derivatives are used in material science for the development of new polymers and nanomaterials. Their ability to form stable radicals is exploited in creating materials with unique electrical and optical properties .

Analytical Chemistry

In analytical chemistry, “S-trityl ethanethioate” is used to create stable paramagnetic reagents. These reagents are essential for the detection and quantification of free radicals in various chemical processes .

Molecular Biology

The compound is utilized in molecular biology for site-directed spin labeling (SDSL). This technique is vital for studying the structure and function of proteins, providing insights into their mechanisms of action .

Future Directions

S-trityl compounds, including S-trityl ethanethioate, have potential applications in various fields. For instance, they have been used in the synthesis of new inhibitors of Eg5, a human kinesin involved in the formation of the bipolar spindle . They also have potential applications in cancer therapy .

properties

IUPAC Name |

S-trityl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBTNQSFAFZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938192 | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-trityl ethanethioate | |

CAS RN |

1727-15-7 | |

| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC66470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(Triphenylmethyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)